1-(Methylamino)-3,3-dimethyl-2-butanol
Overview
Description
1-(Methylamino)-3,3-dimethyl-2-butanol, also known as 1-Methyl-3,3-dimethyl-2-butylamine, is an organic compound belonging to the class of amines. It is a colorless, water-soluble liquid with a boiling point of 97°C and a melting point of -13°C. It is used in various industrial and laboratory applications, including the synthesis of various compounds, as a solvent, and as a reagent for the synthesis of other compounds.
Scientific Research Applications
Analytical and Structural Characterization
A comprehensive study by Dybowski et al. (2021) focused on the analytical and structural characterization of a synthetic cannabinoid, highlighting advanced methods like gas chromatography–mass spectrometry (GC–MS) and X-ray diffraction. Although the study does not directly mention 1-(Methylamino)-3,3-dimethyl-2-butanol, it emphasizes the importance of structural analysis in understanding chemical compounds' properties and potential applications (Dybowski et al., 2021).
Microbial Production of Chemicals
Cann and Liao (2009) explored the synthesis of pentanol isomers through engineered microorganisms, indicating the potential of microbial processes to produce chemicals that might relate to the synthesis or breakdown products of this compound. This research opens doors to sustainable production methods for complex organic molecules (Cann & Liao, 2009).
Dielectric Studies
Thenappan and Sankar (2006) conducted dielectric studies on hydrogen-bonded complexes of alcohols, including butanol isomers, providing insights into the molecular interactions and complexation behaviors that could be relevant for similar compounds like this compound (Thenappan & Sankar, 2006).
Mechanism of Action
Target of Action
It’s structurally similar to choline , suggesting it may interact with cholinergic receptors or enzymes involved in choline metabolism.
Mode of Action
As a structural analog of choline, it might inhibit the conversion of choline to trimethylamine (TMA) in the gut . This could potentially alter neurotransmission or other choline-dependent processes.
Biochemical Pathways
The compound may affect the choline metabolic pathway by inhibiting the conversion of choline to TMA . This could have downstream effects on the synthesis of acetylcholine, a key neurotransmitter, and other choline-derived metabolites.
properties
IUPAC Name |
3,3-dimethyl-1-(methylamino)butan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6(9)5-8-4/h6,8-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRAILPVHDGHBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284822 | |
Record name | 3,3-Dimethyl-1-(methylamino)-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42163-29-1 | |
Record name | 3,3-Dimethyl-1-(methylamino)-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42163-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethyl-1-(methylamino)-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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